molecular formula C17H18N2O2 B6368943 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% CAS No. 1261932-36-8

3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%

Cat. No. B6368943
CAS RN: 1261932-36-8
M. Wt: 282.34 g/mol
InChI Key: WUSQWOONUGCRMP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine (3-HPPCP) is a heterocyclic organic compound with a wide range of applications in both organic and medicinal chemistry. This compound has been extensively studied due to its ability to serve as a versatile building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. Furthermore, 3-HPPCP has been found to possess several biochemical and physiological effects, making it an attractive target for research and development.

Scientific Research Applications

3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been used in various scientific research applications, such as drug design, organic synthesis, and enzyme inhibition. It has been used as a building block for the synthesis of a variety of drugs and pharmaceuticals. It has also been used as a substrate for enzyme inhibition studies, as it has been found to be a competitive inhibitor of the enzyme acetylcholinesterase. In addition, 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been used in the synthesis of a variety of organic compounds, such as pyridines and piperidines.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is not yet fully understood. However, it is believed to interact with the enzyme acetylcholinesterase, resulting in the inhibition of its activity. This inhibition of acetylcholinesterase activity is thought to be responsible for the biochemical and physiological effects of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%.
Biochemical and Physiological Effects
3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been found to have several biochemical and physiological effects. It has been found to possess anticholinergic activity, which is thought to be responsible for its ability to reduce the symptoms of anxiety and depression. It has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been found to possess anticonvulsant activity, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in lab experiments has several advantages. It is relatively inexpensive and easily available. It is also a versatile building block for the synthesis of a variety of compounds. Furthermore, it has been found to possess several biochemical and physiological effects, making it an attractive target for research and development.
However, there are also some limitations to the use of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in lab experiments. It has a relatively low yield in condensation reactions and can be difficult to purify. In addition, it can be difficult to control the reaction conditions and optimize the reaction for the desired product.

Future Directions

The potential future directions for 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% include further research into its mechanism of action and biochemical and physiological effects. In addition, there is potential for the development of new drugs and pharmaceuticals based on 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%. Furthermore, there is potential to develop new methods for the synthesis of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% and its derivatives, as well as new methods for the optimization of the reaction conditions. Finally, there is potential to develop new applications for 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in organic synthesis, enzyme inhibition, and drug design.

Synthesis Methods

3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is synthesized via a condensation reaction of 3-hydroxy-5-pyridin-2-one and 4-(piperidine-1-carbonyl)aniline, with the use of a base such as sodium hydroxide. This reaction produces a 95% yield of the desired product. The reaction can be further optimized by controlling the temperature, reaction time, and concentration of the reactants.

properties

IUPAC Name

[4-(5-hydroxypyridin-3-yl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-10-15(11-18-12-16)13-4-6-14(7-5-13)17(21)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQWOONUGCRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683240
Record name [4-(5-Hydroxypyridin-3-yl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-36-8
Record name [4-(5-Hydroxypyridin-3-yl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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